6-Chloro-4-phenylpyridazin-3-amine

Vue d'ensemble

Description

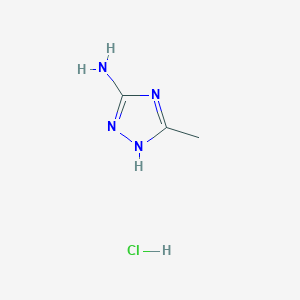

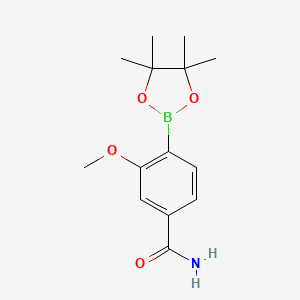

6-Chloro-4-phenylpyridazin-3-amine is a chemical compound with the molecular formula C10H8ClN3 . It is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl group and an amine group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved papers, pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 205.64 g/mol . More specific properties such as melting point, boiling point, and density are not provided in the retrieved papers.Applications De Recherche Scientifique

Applications in Coordination Chemistry and Photophysics

Cyclometalated Complexes Studies A study focused on cyclometalated 6-phenyl-4-(p-R-phenyl)-2,2'-bipyridyl (CNN-Ph-R) Pt(II) acetylide complexes. These complexes, characterized by distorted square planar geometries around the Pt(II) ions, showed promising electrochemical properties. They were found to be brightly emissive with applications in sensing and photovoltaic devices. The study also explored their oxidative and reductive quenching behaviors, indicating their potential in light-driven catalysis and sensor technologies (Schneider et al., 2009).

Applications in Organic Synthesis

Novel Anticancer Mannich Bases Research was conducted on the synthesis of novel Mannich bases starting from derivatives of 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, with the aim of enhancing their anticancer activities. The compounds demonstrated moderate cytotoxic activity against prostate cancer cell lines, signifying their potential as leads in anticancer drug development (Demirci & Demirbas, 2019).

ANRORC Type Ring Transformation A study explored a new route to functionalized 3‐aminopyridazines via ANRORC type ring transformation of 1,2,4‐triazines with carbon nucleophiles. The findings contribute to the understanding of nucleophilic addition and cyclization reactions in heterocyclic chemistry, and the compounds synthesized could find applications in various chemical domains (Rykowski, Wolińska & Plas, 2000).

Insecticidal Activity Studies A series of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized and tested for their insecticidal activities. The structure-activity relationships (SAR) of these compounds were studied, particularly against Plutella xylostella, showcasing the potential of these compounds in agricultural pest control (Wu et al., 2012).

Applications in Catalysis

Pd-Catalyzed Amination for Ruthenium(II) Complexes The palladium-catalyzed amination of chloro-terpyridine was studied, facilitating the preparation of amine-containing ruthenium(II) complexes. This work is significant for developing catalysts and materials in the field of organometallic chemistry (Johansson, 2006).

Regioselective Arylation of Pyridazines The research demonstrated the regioselective arylation of 4-bromo-6-chloro-3-phenylpyridazine using Suzuki cross-coupling reactions. The findings have implications for synthesizing pharmacologically active pyridazine derivatives, especially in medicinal chemistry (Sotelo & Raviña, 2002).

Safety and Hazards

Orientations Futures

While specific future directions for 6-Chloro-4-phenylpyridazin-3-amine are not mentioned in the retrieved papers, it is noted that pyridazine derivatives have numerous practical applications and are considered ‘privileged structures’ in medicinal chemistry . Therefore, it is expected that research into these compounds, including this compound, will continue to be a significant area of interest.

Mécanisme D'action

Target of Action

It’s worth noting that many pyridazine derivatives, which include 6-chloro-4-phenylpyridazin-3-amine, are known to possess a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents .

Mode of Action

Some pyridazine derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This might provide some insight into the potential mode of action of this compound.

Biochemical Pathways

It’s known that pyridazine derivatives can affect a wide range of biological targets and physiological effects .

Result of Action

Some pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Propriétés

IUPAC Name |

6-chloro-4-phenylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-9-6-8(10(12)14-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKMIHDDECVHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405739.png)

![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1405745.png)

![(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid](/img/structure/B1405753.png)

![7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1405754.png)

![Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1405755.png)

![5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B1405757.png)